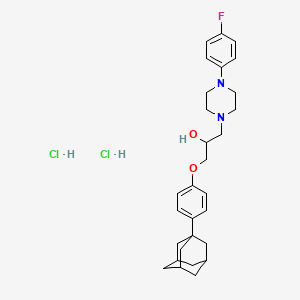
1-(4-((3r,5r,7r)-金刚烷-1-基)苯氧基)-3-(4-(4-氟苯基)哌嗪-1-基)丙-2-醇二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound notable for its unique structural features
科学研究应用
Chemistry: : Serves as a building block in organic synthesis for more complex molecules.
Biology: : Investigated for its potential to interact with biological macromolecules, influencing pathways and biological processes.
Medicine: : Explored for its pharmacological properties, possibly serving as a drug candidate.
Industry: : Applied in materials science for its structural properties, useful in developing novel materials.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves multiple steps, typically starting from commercially available precursors. The key steps include:
Formation of the adamantan-1-yl phenol derivative.
Coupling of the phenol derivative with an epoxide.
Subsequent reaction with 4-(4-fluorophenyl)piperazine to introduce the piperazine moiety.
Conversion to the dihydrochloride salt for stability and solubility.
Industrial Production Methods: : Industrial-scale production generally follows similar routes but optimized for yield and efficiency. The processes often involve:
High-pressure reactions.
Automated synthesis reactors for precise control of reaction parameters.
Purification steps such as recrystallization or chromatography to ensure product purity.
化学反应分析
Types of Reactions: : The compound undergoes several chemical reactions, including:
Oxidation: : Conversion to corresponding ketones or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Introduction of new functional groups via nucleophilic or electrophilic substitution.
Common Reagents and Conditions: : Reactions typically employ:
Oxidizing agents: : Such as KMnO4 or CrO3 for oxidation reactions.
Reducing agents: : Like LiAlH4 or NaBH4 for reductions.
Catalysts: : Palladium or platinum for hydrogenation reactions.
Major Products: : Depending on the conditions and reagents used, the reactions can yield:
Ketones or carboxylic acids: from oxidation.
Alcohols or amines: from reduction.
Substituted derivatives: from substitution reactions.
作用机制
The mechanism by which 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride exerts its effects involves:
Molecular Targets: : Interaction with enzymes or receptors, modulating their activity.
Pathways Involved: : Influence on signaling pathways, potentially altering cellular responses and processes.
相似化合物的比较
Similar Compounds: : Structurally related compounds include other adamantyl derivatives and piperazine-based molecules.
Uniqueness: : The specific combination of adamantyl, phenoxy, and piperazin-1-yl groups, along with the dihydrochloride form, provides distinct properties that may offer advantages in terms of stability, solubility, and biological activity.
生物活性
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound notable for its complex structure and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features an adamantane moiety, a phenoxy group, and a piperazine derivative. Its molecular formula is C28H36ClN2O2, with a molecular weight of 454.0 g/mol. The presence of the adamantane structure is believed to enhance membrane permeability, facilitating its biological interactions.
The biological activity of this compound primarily arises from its interaction with various receptors and enzymes. Key aspects include:
- Membrane Interaction : The adamantane component enhances the compound's ability to traverse lipid membranes, which may influence cellular signaling pathways.
- Receptor Binding : The piperazine moiety is known to interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling. This interaction suggests potential implications in treating neurological disorders.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that the compound may possess antidepressant-like effects in animal models, possibly through serotonin receptor modulation.
- Antimicrobial Properties : Similar piperazine derivatives have shown antimicrobial activity against various pathogens, indicating that this compound may also exhibit such properties .
- Neuroprotective Effects : Investigations into similar compounds have revealed neuroprotective effects, suggesting potential applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or structurally similar to 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride:
Summary of Biological Activities
The following table summarizes the key biological activities attributed to 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride:
| Activity Type | Description |
|---|---|
| Antidepressant | Modulates serotonin receptors; potential for treating depression. |
| Antimicrobial | Inhibits growth of specific bacteria; potential applications in infection control. |
| Neuroprotective | Protects neuronal cells from oxidative damage; implications for neurodegenerative diseases. |
属性
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37FN2O2.2ClH/c30-25-3-5-26(6-4-25)32-11-9-31(10-12-32)19-27(33)20-34-28-7-1-24(2-8-28)29-16-21-13-22(17-29)15-23(14-21)18-29;;/h1-8,21-23,27,33H,9-20H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEMFBUITZPSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O)C6=CC=C(C=C6)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














